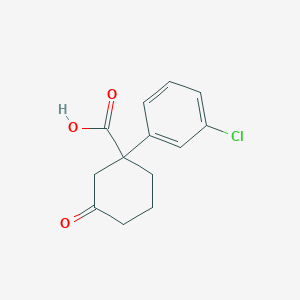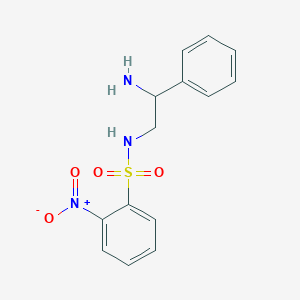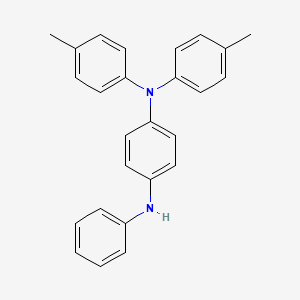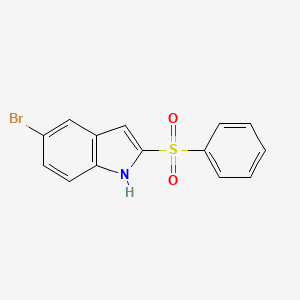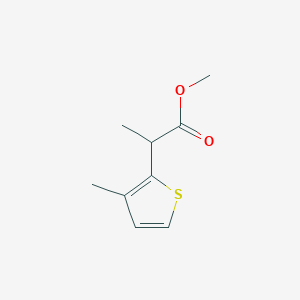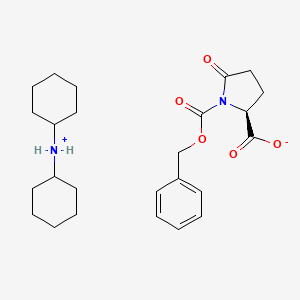
Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate is a complex organic compound that plays a significant role in various chemical and biological processes. This compound is known for its unique structure, which includes a benzyloxycarbonyl group and a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid with dicyclohexylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
科学研究应用
Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects amino acids from unwanted reactions during peptide synthesis. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions, facilitating the formation of stable intermediates and final products .
相似化合物的比较
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Another compound with a benzyloxycarbonyl protecting group used in peptide synthesis.
N-Benzyloxycarbonyl-L-lysine: Similar in structure and used for protecting lysine residues in peptide synthesis.
Uniqueness
Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate is unique due to its specific structure, which includes a pyrrolidine ring and a dicyclohexylammonium moiety. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research .
属性
分子式 |
C25H36N2O5 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
dicyclohexylazanium;(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1 |
InChI 键 |
YZBYZSRZSLSPSI-PPHPATTJSA-N |
手性 SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CC(=O)N([C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CC(=O)N(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


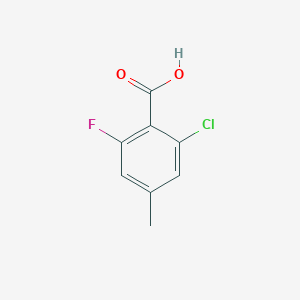
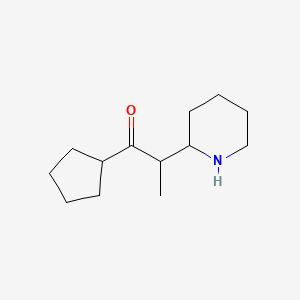
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
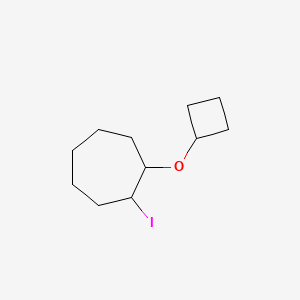
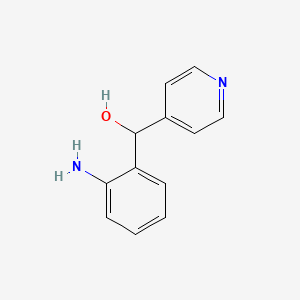
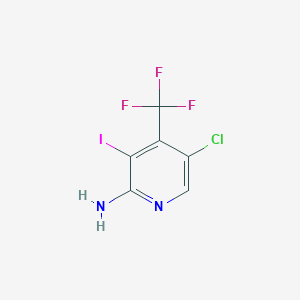
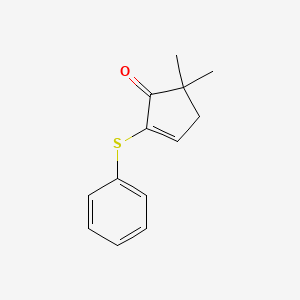
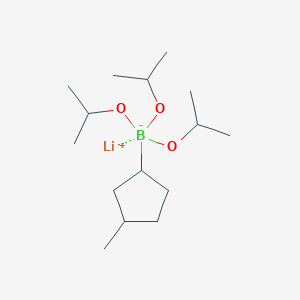
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
